molecular formula C7H4Cl2O4 B1435727 2,6-Dichloro-3,5-dihydroxybenzoic acid CAS No. 1638365-46-4

2,6-Dichloro-3,5-dihydroxybenzoic acid

Cat. No.: B1435727
CAS No.: 1638365-46-4
M. Wt: 223.01 g/mol
InChI Key: ZFDDPJIOJZZKJI-UHFFFAOYSA-N
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Description

2,6-Dichloro-3,5-dihydroxybenzoic acid is a chemical compound with the molecular formula C7H4Cl2O4 and a molecular weight of 223.014 g/mol . This compound is known for its unique structure, which includes two chlorine atoms and two hydroxyl groups attached to a benzoic acid core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2,6-Dichloro-3,5-dihydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the chlorination of 3,5-dihydroxybenzoic acid under controlled conditions . The reaction typically requires the use of chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective chlorination at the 2 and 6 positions of the benzoic acid ring.

Chemical Reactions Analysis

2,6-Dichloro-3,5-dihydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, potentially altering its reactivity.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a strong base can lead to the formation of hydroxylated derivatives.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3,5-dihydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting metabolic processes and cellular functions . The exact molecular targets and pathways involved depend on the specific context of its use, such as its role in metabolic profiling or its potential therapeutic applications.

Comparison with Similar Compounds

2,6-Dichloro-3,5-dihydroxybenzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2,6-dichloro-3,5-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O4/c8-5-2(10)1-3(11)6(9)4(5)7(12)13/h1,10-11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDDPJIOJZZKJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1O)Cl)C(=O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,6-Dichloro-3,5-dihydroxybenzoic acid in the microbial degradation of 2,6-dichlorobenzamide (BAM)?

A1: this compound is a key intermediate in the BAM catabolic pathway utilized by the bacterium Aminobacter sp. MSH1. [] This compound is formed from two sequential hydroxylation reactions catalyzed by the enzyme BbdD, acting on 2,6-dichlorobenzoic acid (2,6-DCBA). Following its formation, this compound undergoes glutathione-dependent dechlorination, ultimately leading to the complete mineralization of BAM. []

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